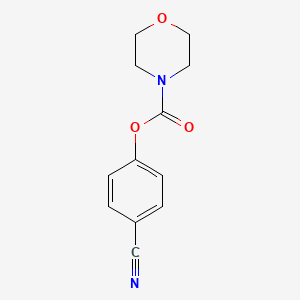
N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide, also known as TMB-4, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. TMB-4 is a sulfonamide derivative that has been shown to exhibit anti-inflammatory and neuroprotective properties.
作用機序
The mechanism of action of N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of inflammatory mediators such as cytokines and chemokines. N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in microglial cells. N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects such as anti-inflammatory, antioxidant, and neuroprotective properties. N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in animal models of neurodegenerative diseases. N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
One of the advantages of using N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for diseases affecting the central nervous system. N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its potential toxicity at high concentrations. Therefore, it is important to use appropriate dosages and safety measures when handling N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide.
将来の方向性
There are several future directions for the research on N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic effects in other diseases such as stroke and traumatic brain injury. Additionally, the development of N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide analogs with improved pharmacokinetic properties and reduced toxicity could lead to the development of more effective therapeutic agents.
Conclusion:
In summary, N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative that has shown promising therapeutic potential in various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. Its anti-inflammatory and neuroprotective properties make it a potential therapeutic agent for diseases affecting the central nervous system. Further research on its mechanism of action and potential therapeutic effects in other diseases could lead to the development of more effective therapeutic agents.
合成法
The synthesis of N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1-isopropyl-2-methylpropylamine in the presence of a base. The reaction yields N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide as a white crystalline solid with a melting point of 120-122°C. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide has been studied extensively for its therapeutic potential in various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. In Alzheimer's disease, N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide has been shown to reduce amyloid beta-induced neurotoxicity and improve cognitive function in animal models. In Parkinson's disease, N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death. In multiple sclerosis, N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide has been shown to reduce inflammation and demyelination in animal models.
特性
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2S/c1-10(2)15(11(3)4)17-20(18,19)16-13(6)8-12(5)9-14(16)7/h8-11,15,17H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMHHISYTPYSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C(C)C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-diethyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5875773.png)
![N'-[(4-biphenylylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5875775.png)
![4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5875788.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5875810.png)


![N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperidinamine](/img/structure/B5875823.png)




![N'-[1-(5-ethyl-2-thienyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B5875864.png)